2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Description
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6/c1-8(20)24-10-3-5-13-11(7-10)16(21)25-15(18-13)9-2-4-12(17)14(6-9)19(22)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDTDXUZPNFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoxazines.
Reduction: Formation of 2-(4-amino-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.
Hydrolysis: Formation of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl carboxylic acid.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and antinociceptive agent.
Materials Science: Used in the development of advanced polymers and resins due to its thermal stability and mechanical properties.
Biological Studies: Studied for its interactions with various biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate inflammatory pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl carboxylic acid
- 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group, in particular, allows for easy modification and derivatization, making it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
